Methyl 4-bromo-5-nitrofuran-2-carboxylate

Description

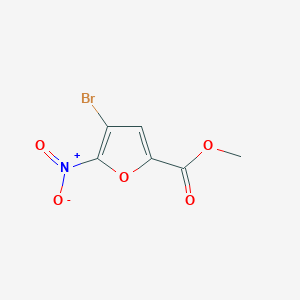

Methyl 4-bromo-5-nitrofuran-2-carboxylate is a nitroaromatic furan derivative characterized by a bromine atom at the 4-position and a nitro group at the 5-position of the furan ring, with a methyl ester moiety at the 2-position. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX ) and NMR/FTIR spectroscopy , for precise characterization.

Properties

Molecular Formula |

C6H4BrNO5 |

|---|---|

Molecular Weight |

250.00 g/mol |

IUPAC Name |

methyl 4-bromo-5-nitrofuran-2-carboxylate |

InChI |

InChI=1S/C6H4BrNO5/c1-12-6(9)4-2-3(7)5(13-4)8(10)11/h2H,1H3 |

InChI Key |

VIDRMCCYKNBOSD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(O1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-nitrofuran-2-carboxylate typically involves the nitration and bromination of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran is then brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as gold nanoclusters or copper carbide and cobalt nitride on porous carbon have been employed to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Bromine Replacement

The bromine atom at position 4 undergoes nucleophilic substitution due to the electron-withdrawing effects of the nitro group at position 5, which activates the ring for displacement. Common nucleophiles include amines, alkoxides, and thiols.

Key Conditions :

-

Polar aprotic solvents (e.g., DMF, DMSO).

-

Catalysts : CuI or Pd-based catalysts for cross-coupling reactions.

-

Temperature : Typically 80–120°C for thermal activation.

Example Reaction :

Mechanistic Insight :

The nitro group stabilizes the transition state via resonance, facilitating bromide departure. Steric hindrance from the ester group at position 2 may slow kinetics compared to simpler aryl bromides.

Reduction of the Nitro Group

The nitro group at position 5 can be reduced to an amine, enhancing the compound’s potential for further functionalization (e.g., amide bond formation).

Reduction Methods :

| Method | Conditions | Product |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol, 25–50°C | Methyl 4-bromo-5-aminofuran-2-carboxylate |

| Fe/HCl | Fe powder, HCl, H₂O, reflux | Methyl 4-bromo-5-aminofuran-2-carboxylate |

Applications :

Reduced derivatives exhibit enhanced solubility and bioactivity, with potential roles in antimicrobial agents .

Ester Hydrolysis and Derivative Formation

The methyl ester at position 2 hydrolyzes under acidic or basic conditions to form a carboxylic acid, enabling further derivatization:

Hydrolysis Pathways :

-

Basic Conditions : NaOH (aq), reflux → Sodium 4-bromo-5-nitrofuran-2-carboxylate.

-

Acidic Conditions : HCl (conc.), reflux → 4-Bromo-5-nitrofuran-2-carboxylic acid.

Subsequent Reactions :

-

Amidation : Reacting the acid with amines (e.g., EDCl/HOBt coupling).

-

Esterification : Re-esterification with alternative alcohols (e.g., ethanol, isopropyl alcohol).

Electrophilic Aromatic Substitution

Limited by the electron-withdrawing nitro group, electrophilic substitution occurs under stringent conditions. Nitration or sulfonation typically targets positions ortho/para to existing electron-withdrawing groups, but steric and electronic factors restrict reactivity in this compound.

Observed Reactions :

-

Nitration : Requires fuming HNO₃/H₂SO₄ at elevated temperatures, yielding polysubstituted products (minor pathway).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling :

Applications :

Used to synthesize biaryl derivatives for pharmaceutical screening.

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, the compound’s nitro group undergoes intracellular reduction to generate reactive intermediates (e.g., nitro radicals), which disrupt microbial DNA synthesis. This property aligns with nitrofuran antibiotics’ mechanisms .

Scientific Research Applications

Antimicrobial Applications

Research indicates that methyl 4-bromo-5-nitrofuran-2-carboxylate exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism of action may involve interaction with bacterial enzymes or DNA, leading to cell death, similar to other compounds in the nitrofuran class .

Case Study: Antibacterial Activity

A study focused on the synthesis of hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid demonstrated that derivatives of this compound exhibited promising antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group could enhance antibacterial potency .

Anti-inflammatory and Anticancer Properties

Compounds in the nitrofuran class, including this compound, have been investigated for their anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may inhibit inflammatory pathways and induce apoptosis in cancer cells, although further pharmacological studies are necessary to fully elucidate these effects .

Agrochemical Applications

The compound's structural characteristics make it a candidate for use in agrochemicals. Its potential as a pesticide or herbicide is supported by its biological activity against various plant pathogens. Research is ongoing to evaluate its effectiveness in agricultural settings, particularly for crop protection against bacterial infections.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-nitrofuran-2-carboxylate involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis . This leads to the disruption of bacterial cell function and ultimately cell death.

Comparison with Similar Compounds

Research Findings and Data Comparison

- Reactivity : The bromo and nitro groups in This compound make it more reactive toward nucleophilic substitution than fluorine-substituted analogues or aliphatic esters .

- Spectroscopy: The nitro group’s strong IR absorption near 1520 cm⁻¹ (N=O stretch) and deshielded NMR signals differentiate it from non-nitro esters .

- Biological Activity : While FAMEs like neophytadiene () exhibit lipid-regulatory effects, nitroaromatic furans are explored for antimicrobial or anticancer properties due to their electrophilic motifs.

Biological Activity

Methyl 4-bromo-5-nitrofuran-2-carboxylate is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₆BrN₃O₄

- Molecular Weight : 250.00 g/mol

The compound features a furan ring with a bromine atom at the 4-position, a nitro group at the 5-position, and a carboxylate ester functional group at the 2-position. These structural characteristics contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its potential as an anti-inflammatory and anticancer agent has also been noted, particularly due to the presence of the nitro group, which is often associated with such activities in similar compounds.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated in several studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Escherichia coli | 15 ± 2 | 10 |

| Staphylococcus aureus | 13 ± 2 | 15 |

| Klebsiella pneumoniae | 12 ± 1 | 20 |

These results indicate that this compound has considerable potential as an antimicrobial agent, especially against resistant strains.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group undergoes reduction in anaerobic conditions to form reactive intermediates that can inhibit DNA synthesis and disrupt cellular processes in bacteria .

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study conducted on various derivatives of nitrofuran compounds highlighted that this compound exhibited substantial antibacterial activity comparable to established antibiotics like ampicillin .

- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed using human lung adenocarcinoma A549 cells. The results indicated that while the compound was effective against bacteria, it displayed minimal cytotoxic effects on human cells, suggesting a favorable therapeutic index .

- Potential Anticancer Applications : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Further research is needed to explore the specific anticancer mechanisms of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.